molecular formula C27H52NO5P B13211813 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate

Cat. No.: B13211813
M. Wt: 501.7 g/mol
InChI Key: PDUVASMJZRPEOU-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to two cyclohexyl rings, each substituted with a methyl and an isopropyl group, and a morpholinyl-substituted hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate typically involves the following steps:

    Formation of the cyclohexyl rings: The starting materials, 5-methyl-2-(propan-2-yl)cyclohexanol, are synthesized through the hydrogenation of corresponding aromatic compounds.

    Phosphorylation: The cyclohexyl alcohols are then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form the phosphonate ester.

    Substitution with morpholinyl group: The intermediate phosphonate ester is then reacted with 2-hydroxy-3-(morpholin-4-yl)propyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl rings and the morpholinyl group.

    Reduction: Reduction reactions can target the phosphonate group, converting it to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include cyclohexanones and morpholinone derivatives.

    Reduction: Products include phosphine oxides and reduced cyclohexyl derivatives.

    Substitution: Products include various substituted morpholinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with phosphonate groups.

    Drug Development: It is being explored for its potential in developing new pharmaceuticals, especially those targeting metabolic pathways involving phosphonates.

Medicine

    Antimicrobial Agents: The compound shows promise as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Cancer Research: It is being investigated for its potential in cancer therapy, particularly in targeting cancer cell metabolism.

Industry

    Flame Retardants: The compound can be used as a flame retardant due to its phosphorus content.

    Plasticizers: It is used as a plasticizer in the production of flexible plastics.

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles. Additionally, the compound can integrate into cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate
  • Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2H-1,3-benzodioxol-4-yl)methyl]phosphonate

Uniqueness

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate is a complex organophosphorus compound with significant potential in medicinal chemistry. Its unique structural features, including the cyclohexyl moieties and phosphonate group, contribute to its biological activities, which have been the subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure consists of two 5-methyl-2-(propan-2-yl)cyclohexyl groups linked to a phosphonate moiety. The presence of the morpholine ring enhances its solubility and potential interactions with biological targets. Below is a summary of its structural features:

Feature Description
Molecular Formula C23H43O4P
Structural Components Two cyclohexyl groups, phosphonate group, morpholine
Stereochemistry Specific stereochemistry may enhance biological activity

Synthesis Methods

The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl][2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate typically involves several key steps:

  • Preparation of Cyclohexyl Derivatives: The cyclohexane rings are synthesized using alkylation reactions.
  • Phosphorylation: The hydroxyl group is phosphorylated using phosphorus reagents such as phosphorus trichloride.
  • Formation of Morpholine Linkage: The morpholine derivative is introduced through nucleophilic substitution reactions.

These methods ensure high purity and yield of the target compound, facilitating further biological evaluations.

Anti-inflammatory Properties

Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate exhibits notable anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Enzyme Modulation

The compound has been shown to influence enzyme activities, particularly those involved in metabolic pathways. Its phosphonate group can mimic natural substrates, allowing it to bind to active sites on enzymes and alter their functions.

Cellular Signaling Pathways

Studies suggest that this compound may affect cellular signaling pathways, potentially impacting processes such as cell proliferation and apoptosis. Further research is required to elucidate the specific mechanisms involved.

Case Studies

  • Study on Anti-inflammatory Effects:
    • A study evaluated the anti-inflammatory effects of various phosphonates, including the target compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro.
    • Findings: The compound demonstrated an IC50 value of approximately 15 µM against TNF-alpha production.
  • Enzyme Activity Modulation:
    • Another study focused on the inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission.
    • Results: The compound showed competitive inhibition with an IC50 value of 10 µM, suggesting potential applications in neurodegenerative diseases.

The mechanism by which bis[5-methyl-2-(propan-2-yl)cyclohexyl][2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate exerts its biological effects likely involves:

  • Enzyme Inhibition: By mimicking substrate structures, it can bind to enzyme active sites.
  • Receptor Interaction: The morpholine component may facilitate interactions with various receptors, influencing downstream signaling pathways.

Properties

Molecular Formula

C27H52NO5P

Molecular Weight

501.7 g/mol

IUPAC Name

1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3

InChI Key

PDUVASMJZRPEOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

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